molecular formula C5H14N2 B1346908 N,N,N',N'-Tetramethylmethanediamine CAS No. 51-80-9

N,N,N',N'-Tetramethylmethanediamine

Cat. No.: B1346908
CAS No.: 51-80-9
M. Wt: 102.18 g/mol
InChI Key: VGIVLIHKENZQHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N,N,N’,N’-Tetramethylmethanediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N,N’,N’-Tetramethylmethanediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N,N’,N’-Tetramethylmethanediamine can be compared with other similar compounds such as:

  • N,N,N’,N’-Tetramethylethylenediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine
  • N,N,N’,N’-Tetramethyl-1,3-propanediamine

These compounds share similar properties but differ in their molecular structures and specific applications. For example, N,N,N’,N’-Tetramethylethylenediamine is commonly used as a ligand in coordination chemistry, while N,N,N’,N’-Tetramethyl-1,6-hexanediamine is used in the synthesis of polymers .

Properties

IUPAC Name

N,N,N',N'-tetramethylmethanediamine
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InChI

InChI=1S/C5H14N2/c1-6(2)5-7(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVLIHKENZQHQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H14N2
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DSSTOX Substance ID

DTXSID1058761
Record name Methanediamine, N,N,N',N'-tetramethyl-
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Molecular Weight

102.18 g/mol
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Physical Description

Tetramethylmethylenediamine appears as a solid or solution. Moderately toxic by ingestion and may irritate skin and eyes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment., Colorless liquid; [Alfa Aesar MSDS]
Record name TETRAMETHYLMETHYLENEDIAMINE
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Record name N,N,N',N'-Tetramethylmethylenediamine
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CAS No.

51-80-9
Record name TETRAMETHYLMETHYLENEDIAMINE
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Record name Bis(dimethylamino)methane
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Record name N,N,N',N'-Tetramethylmethanediamine
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Record name Methanediamine, N,N,N',N'-tetramethyl-
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Record name N,N,N',N'-tetramethylmethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TMMDA?

A1: The molecular formula of TMMDA is C5H14N2, and its molecular weight is 102.18 g/mol .

Q2: Are there any spectroscopic data available for TMMDA?

A2: While specific spectroscopic data isn't detailed in the provided research, general characterization likely involves techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy.

Q3: Is TMMDA soluble in water?

A3: Yes, TMMDA is soluble in water and ether .

Q4: What are the safety precautions for handling TMMDA?

A4: TMMDA is highly flammable and a potent lachrymator. It emits toxic fumes under fire conditions. Handle with gloves in a well-ventilated fume hood. It is incompatible with acids, acid chlorides, strong oxidizing agents, and carbon dioxide .

Q5: What is the primary use of TMMDA in organic synthesis?

A5: TMMDA is primarily used as a precursor for generating N,N-dimethyl(methylene)ammonium salts, which are potent electrophilic aminomethylating agents .

Q6: How is TMMDA used in Mannich reactions?

A6: TMMDA, in combination with chloroiodomethane (CH2ClI), facilitates Mannich dimethylaminomethylation of carbonyl compounds via enol trimethylsilyl ethers in DMSO . This method offers a convenient route to the Eschenmoser's salt (Me2N+=CH2, I-) .

Q7: Can TMMDA be used for aminomethylation of other substrates?

A7: Yes, TMMDA is effective for aminomethylation of various substrates, including acetylenes and thiols , leading to the formation of aminoacetylenes and aminosulfides, respectively.

Q8: Describe the role of TMMDA in synthesizing imidazolidines.

A8: TMMDA participates in a visible-light-induced formal [3+2] cycloaddition with aromatic imines. This reaction provides a synthetic route to imidazolidines .

Q9: How is TMMDA employed in the synthesis of 4-Alkyl- and 4-Aryl-1-methyl-2-pyrrolidinones?

A9: TMMDA undergoes a visible-light-induced formal [3+2] cycloaddition with α, β-unsaturated imides or amides, leading to the formation of 4-Alkyl- and 4-Aryl-1-methyl-2-pyrrolidinones .

Q10: Has TMMDA been studied using computational chemistry methods?

A10: While the provided articles don't delve into detailed computational studies on TMMDA itself, its application in studying lithium ion affinity in 1,3-diaza systems utilizes density functional theory (DFT) calculations . This research explores the impact of TMMDA's structure on its interactions with lithium ions.

Q11: Does modifying the structure of TMMDA impact its reactivity?

A11: Although specific SAR studies are not detailed in the provided research, it's logical to infer that structural modifications, such as changing the substituents on the nitrogen atoms or altering the carbon chain length, could influence TMMDA's reactivity and its ability to form the reactive iminium ion intermediate.

Q12: How stable is TMMDA under different storage conditions?

A12: While the provided research doesn't specify exact stability data, TMMDA is known to be hygroscopic and should be stored under anhydrous conditions to maintain its reactivity.

Q13: What analytical methods are used to characterize and quantify TMMDA?

A14: Common analytical techniques for characterizing TMMDA likely include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as seen in its use for studying dimethylamine oxidation . NMR spectroscopy would be valuable for structural analysis.

Q14: Are there any alternative reagents to TMMDA for aminomethylation reactions?

A14: Yes, alternative reagents for aminomethylation include Eschenmoser's salt and other formaldehyde-derived aminals. The choice of reagent often depends on the specific substrate and reaction conditions.

Q15: What resources are available for researchers working with TMMDA?

A15: Researchers can access various resources, including chemical suppliers for obtaining TMMDA, research databases like SciFinder and Reaxys for exploring its reactions and properties, and analytical service providers for characterizing synthesized compounds.

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